Cyproterone

説明

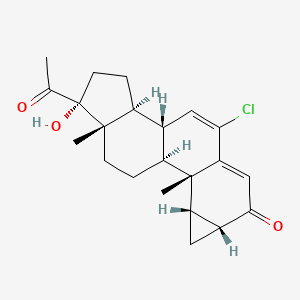

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSHUSLJJMDGTE-ZJPMUUANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022873 | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.65e-03 g/L | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2098-66-0 | |

| Record name | Cyproterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2098-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyproterone Acetate in Prostate Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone that has been a cornerstone in the management of advanced prostate cancer for decades.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily targets the androgen receptor (AR) signaling axis, a critical driver of prostate cancer cell growth and survival.[3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which CPA exerts its anti-cancer effects in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanisms of Action

CPA's therapeutic effect in prostate cancer is attributed to three primary pharmacological activities:

-

Antiandrogenic Activity: CPA is a potent competitive antagonist of the androgen receptor.[4][5] It directly binds to the AR, preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent translocation of the AR to the nucleus, thereby preventing the transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.

-

Progestogenic and Antigonadotropic Activity: CPA possesses strong progestogenic properties, acting as an agonist at the progesterone receptor (PR). This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, resulting in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland. The reduction in LH levels, in turn, significantly decreases the testicular production of testosterone, leading to a state of chemical castration.

-

Weak Glucocorticoid Activity: At higher doses, CPA can exhibit weak partial agonist activity at the glucocorticoid receptor (GR). This activity can contribute to the suppression of adrenal androgen production through negative feedback on adrenocorticotropic hormone (ACTH) secretion.

Quantitative Data on this compound Acetate Activity

The following tables summarize key quantitative data related to the pharmacological activity of this compound acetate.

Table 1: Receptor Binding Affinity and Potency of this compound Acetate

| Parameter | Value | Cell/System | Reference |

| Androgen Receptor (AR) | |||

| IC50 | 7.1 nM | - | |

| IC50 | 23 nM | Co-transfected CV-1 cells | |

| IC50 | 24 nM | Rat prostate cytosol | |

| KD | 11.6 nM | Rat prostate cytosolic androgen receptors | |

| Relative Binding Affinity (%) | 7.8 | Human prostate tissue (vs. Metribolone) | |

| Progesterone Receptor (PR) | |||

| IC50 | 41 nM | Co-transfected CV-1 cells | |

| Glucocorticoid Receptor (GR) | |||

| IC50 | 230 nM | Co-transfected CV-1 cells |

Table 2: Effect of this compound Acetate on Hormone Levels in Men

| Dosage | Reduction in Testosterone Levels | Reduction in LH Levels | Reference |

| 5 mg/day (oral) | 52% | 33% | |

| 10 mg/day (oral) | 51-70% | 35-48% | |

| 20 mg/day (oral) | ~60% | - | |

| 100 mg/day (oral) | ~77-80% | Significant fall | |

| 300 mg/week (intramuscular) | 76% | - |

Table 3: Cytotoxicity of this compound Acetate in Cancer Cell Lines

| Cell Line | IC50 | Reference |

| Tera-1 (testicular cancer) | 0.221 mg/mL | |

| RAW 264.7 (macrophage) | 0.421 mg/mL | |

| WRL-68 (normal fetal hepatic) | 23.496 mg/mL |

Signaling Pathways Modulated by this compound Acetate

Beyond its direct effects on the AR pathway, CPA has been shown to modulate other signaling cascades in prostate cancer cells.

Androgen Receptor Signaling Pathway

The primary mechanism of CPA is the blockade of the AR signaling pathway.

Caption: CPA competitively inhibits androgen binding to the AR, preventing its activation and nuclear translocation.

Hypothalamic-Pituitary-Gonadal Axis Regulation

CPA's progestogenic activity centrally suppresses testosterone production.

Caption: CPA's progestogenic effect provides negative feedback on the HPG axis, reducing testosterone.

Induction of Apoptosis via Death Receptor 5 (DR5)

Recent studies have shown that CPA can enhance apoptosis in androgen-independent prostate cancer cells by upregulating Death Receptor 5 (DR5).

Caption: CPA induces ER stress, leading to CHOP-mediated upregulation of DR5 and enhanced TRAIL-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of CPA.

Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of CPA to the androgen receptor.

Caption: Workflow for a competitive androgen receptor binding assay to determine the IC50 of CPA.

Methodology Details:

-

Receptor Source: Cytosolic fraction from rat prostate tissue or a recombinant human androgen receptor.

-

Radioligand: Typically [3H]-dihydrotestosterone ([3H]DHT) or [3H]-methyltrienolone (R1881).

-

Competitor: Unlabeled this compound acetate at various concentrations.

-

Incubation: The receptor source, radioligand, and competitor are incubated together to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Methods such as dextran-coated charcoal, hydroxylapatite precipitation, or size-exclusion chromatography are used to separate the receptor-ligand complexes from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of CPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

These assays are employed to assess the effect of CPA on the growth of prostate cancer cells.

Caption: General workflow for assessing the effect of CPA on prostate cancer cell proliferation.

Methodology Details:

-

Cell Lines: Androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) human prostate cancer cell lines are commonly used.

-

Treatment: Cells are treated with a range of concentrations of CPA.

-

Assay Methods:

-

Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.

-

DNA Synthesis Assays (BrdU incorporation): This method measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are typically expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of CPA that inhibits cell growth by 50%) is calculated.

Gene Expression Analysis

To understand the molecular changes induced by CPA, gene expression analysis is performed.

Methodology Details:

-

Cell Treatment: Prostate cancer cells are treated with CPA or a vehicle control.

-

RNA Extraction: Total RNA is isolated from the cells.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific target genes (e.g., PSA, TMPRSS2, DR5) relative to a housekeeping gene.

-

Microarray or RNA-Sequencing (RNA-Seq): These high-throughput methods can be used to analyze the expression of thousands of genes simultaneously, providing a global view of the transcriptional changes induced by CPA.

-

Data Analysis: Changes in gene expression are quantified and statistically analyzed to identify significantly up- or down-regulated genes and pathways.

Conclusion

This compound acetate remains a clinically relevant therapeutic agent for prostate cancer due to its robust and multi-pronged mechanism of action. Its ability to both directly antagonize the androgen receptor and centrally suppress androgen production provides a comprehensive blockade of the androgen signaling pathway. Furthermore, emerging evidence of its ability to modulate other signaling pathways, such as the induction of apoptosis via DR5 upregulation, highlights the complexity of its anti-cancer effects. This in-depth technical guide provides a foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of CPA and to inform the development of novel and more effective treatments for prostate cancer.

References

- 1. grokipedia.com [grokipedia.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

Elucidating the Molecular Pathway of Cyproterone's Antiandrogenic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a synthetic derivative of 17α-hydroxyprogesterone that exhibits potent antiandrogenic and progestogenic activity.[1][2] It is a cornerstone in the therapeutic management of various androgen-dependent conditions, including prostate cancer, hirsutism, severe acne, and as a component of feminizing hormone therapy.[1][2] The clinical efficacy of CPA is rooted in its multifaceted molecular mechanism of action, which involves both direct and indirect pathways to curtail androgen signaling. This technical guide provides a comprehensive elucidation of these molecular pathways, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development in this domain.

Core Molecular Pathways of this compound Acetate

The antiandrogenic effects of this compound acetate are primarily mediated through two synergistic mechanisms: competitive antagonism of the androgen receptor and suppression of androgen biosynthesis via its progestational and weak glucocorticoid activities.

Competitive Androgen Receptor Antagonism

At the cellular level, CPA functions as a potent competitive antagonist of the androgen receptor (AR).[3] It directly competes with endogenous androgens, such as testosterone and its more active metabolite dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR located in the cytoplasm. Upon binding, CPA induces a conformational state in the AR that is unfavorable for the dissociation of heat shock proteins (HSPs), subsequent dimerization, and translocation into the nucleus. This effectively prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes responsible for the development and maintenance of male secondary sexual characteristics and prostate cell growth. While predominantly an antagonist, it is noteworthy that at very high concentrations, CPA may exhibit weak partial agonist activity.

Progestogenic Activity and Antigonadotropic Effects

CPA is also a highly potent progestin, exhibiting strong agonist activity at the progesterone receptor (PR). This progestogenic action is central to its indirect antiandrogenic effects. By activating PRs in the hypothalamus and pituitary gland, CPA exerts a strong negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a significant reduction in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, a diminished secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The reduction in circulating LH levels leads to decreased testosterone synthesis by the Leydig cells of the testes. This suppression of gonadal androgen production complements its direct receptor blockade, resulting in a more profound overall antiandrogenic state.

Weak Glucocorticoid Activity and Inhibition of Steroidogenesis

At therapeutic doses, CPA can also interact with the glucocorticoid receptor (GR), acting as a weak partial agonist. This activity can contribute to the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary, which in turn reduces the production of adrenal androgens such as dehydroepiandrosterone sulfate (DHEA-S). Furthermore, in vitro studies have demonstrated that CPA can directly inhibit key enzymes in the adrenal steroidogenesis pathway, including 21-hydroxylase and the 3β-hydroxysteroid dehydrogenase-Δ4,5-isomerase complex, leading to a decrease in cortisol and an increase in adrenal androgen precursors.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative parameters that define the antiandrogenic and hormonal effects of this compound acetate.

Table 1: Receptor Binding and Activity of this compound Acetate

| Parameter | Receptor | Value | Species Context |

| IC50 | Androgen Receptor | 7.1 nM | Human |

| IC50 | Androgen Receptor | 24 nM | Rat Prostate Cytosol |

| Kd | Androgen Receptor | 11.6 nM | Rat Cytosolic Receptors |

| EC50 (Partial Agonist) | Androgen Receptor | 4.0 µM | Human |

Table 2: Effect of this compound Acetate on Endogenous Hormone Levels in Males

| Dosage | Duration of Treatment | Hormonal Effect | Reference(s) |

| 5-10 mg/day (oral) | Not specified | Testosterone levels decreased by 50-70% | |

| 100 mg/day (oral) | 21-31 days | Serum testosterone fell to subnormal levels within 7 days; LH and FSH levels also decreased. | |

| 100 mg/day (oral) | Not specified | Testosterone levels decreased by approximately 77%. | |

| 100-150 mg/day (oral) | 3 months | Significant fall in plasma testosterone (p < 0.02) and impaired LH response to GnRH (p < 0.05). | |

| 300 mg/week (intramuscular) | Not specified | Testosterone levels decreased by approximately 76%. |

Key Experimental Protocols

This section details the methodologies for pivotal experiments utilized in the characterization of antiandrogenic compounds like this compound acetate.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials & Reagents:

-

AR Source: Cytosolic fraction from rat ventral prostate or recombinant human AR protein.

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, and a reducing agent like dithiothreitol (DTT).

-

Test Compound: this compound acetate, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled dihydrotestosterone (DHT).

-

Separation Medium: Dextran-coated charcoal suspension or hydroxylapatite slurry.

-

Scintillation Fluid and Counter.

Procedure:

-

A constant amount of AR preparation and [³H]-R1881 are incubated with increasing concentrations of the test compound in the assay buffer.

-

Parallel incubations are performed for total binding (AR + [³H]-R1881) and non-specific binding (AR + [³H]-R1881 + excess unlabeled DHT).

-

The mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

The separation medium is added to adsorb the unbound radioligand.

-

Following centrifugation, the radioactivity in the supernatant (representing the bound ligand) is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Androgen-Responsive Reporter Gene Assay

This cell-based assay assesses the functional consequence of AR binding by measuring the transactivation of a reporter gene.

Materials & Reagents:

-

Cell Line: A human cell line that does not endogenously express AR (e.g., PC-3 or HEK293T).

-

Expression Vector: A plasmid encoding the full-length human androgen receptor.

-

Reporter Vector: A plasmid containing a promoter with multiple androgen response elements (AREs) driving the expression of a reporter gene (e.g., firefly luciferase).

-

Internal Control Vector: A plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection Reagent.

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Test Compounds: this compound acetate, a reference agonist (DHT), and a reference antagonist (e.g., bicalutamide).

-

Luciferase Assay Reagents and a Luminometer.

Procedure:

-

Cells are co-transfected with the AR expression vector, the ARE reporter vector, and the internal control vector.

-

After an incubation period to allow for protein expression, the cells are treated with the test compound.

-

To assess antagonistic activity, cells are co-treated with a fixed concentration of DHT (typically EC50 or EC80) and increasing concentrations of the test compound.

-

Following a 24-48 hour incubation, cells are lysed, and the luciferase activities of both reporters are measured.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

For antagonistic activity, the percentage inhibition of DHT-induced luciferase expression is plotted against the log concentration of the test compound to calculate the IC50 value.

Hershberger Bioassay

This in vivo assay is the gold standard for assessing the androgenic and antiandrogenic properties of a chemical, based on the OECD Test Guideline 441.

Animal Model:

-

Peripubertal, castrated male rats.

Procedure:

-

Animals are castrated to remove the endogenous source of androgens.

-

After a post-operative recovery period, animals are randomly assigned to treatment groups.

-

For Antiandrogenicity: Animals are treated daily for 10 consecutive days with a reference androgen (e.g., testosterone propionate, TP) to stimulate the growth of androgen-dependent tissues, along with the test compound at various dose levels. Control groups receive TP only or the vehicle.

-

Approximately 24 hours after the final dose, animals are euthanized, and five androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.

-

A statistically significant reduction in the weight of at least two of these five tissues in the test compound groups compared to the TP-only group is indicative of antiandrogenic activity.

Visualized Molecular Pathways and Workflows

The Dual Antiandrogenic Mechanism of this compound Acetate

Caption: Dual systemic and cellular antiandrogenic mechanisms of CPA.

Workflow for an Androgen-Responsive Reporter Gene Assay

Caption: Workflow for assessing antiandrogenic activity via a reporter gene assay.

Conclusion

The antiandrogenic properties of this compound acetate are the result of a robust, dual-action molecular pathway that combines direct, competitive antagonism at the androgen receptor with an indirect, systemic suppression of androgen biosynthesis. This comprehensive mechanism underscores its therapeutic utility in a range of androgen-dependent pathologies. The experimental protocols detailed herein provide a standardized framework for the continued investigation of antiandrogenic compounds, facilitating the discovery and development of next-generation endocrine therapies. A profound understanding of these molecular underpinnings is critical for optimizing clinical applications, predicting therapeutic outcomes, and innovating within the field of androgen-targeted drug development.

References

- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

The Impact of Cyproterone on Androgen Receptor Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin that has been extensively utilized in the management of androgen-dependent conditions. Its therapeutic efficacy is primarily attributed to its multifaceted impact on the androgen receptor (AR) signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates AR activity. It consolidates quantitative data on its binding affinity and inhibitory concentrations, details key experimental protocols for assessing its effects, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of various physiological and pathophysiological processes, including prostate cancer.[1][2] Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR, leading to a cascade of events including nuclear translocation, dimerization, and the regulation of target gene expression.[2][3] this compound acetate is a well-established AR antagonist that disrupts this signaling pathway at multiple levels.[4] This document serves as a technical resource, elucidating the intricate interactions between this compound and the AR signaling network.

Mechanism of Action of this compound

This compound's primary mechanism of action is as a competitive antagonist of the androgen receptor. It directly competes with endogenous androgens like testosterone and DHT for binding to the ligand-binding domain of the AR. This competitive inhibition prevents or reduces the conformational changes in the AR that are necessary for its activation.

Beyond direct antagonism, this compound acetate also exhibits progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the testicular production of testosterone. Therefore, CPA exerts its anti-androgenic effects through a dual mechanism: blocking AR at the cellular level and reducing the systemic levels of androgens.

Impact on AR Nuclear Translocation

A key step in AR signaling is its translocation from the cytoplasm to the nucleus upon ligand binding. Studies have shown that this compound acetate can inhibit the nuclear translocation of the androgen receptor. While some research indicates that CPA-bound AR complex can still translocate to the nucleus, it appears to do so less efficiently than when bound by an agonist. This impaired nuclear import further contributes to the suppression of androgen-mediated gene transcription.

Modulation of AR-Regulated Gene Expression

By preventing the proper activation and nuclear function of the AR, this compound effectively inhibits the transcription of androgen-responsive genes. A prime example is the prostate-specific antigen (PSA) gene, a well-known AR target. Treatment with this compound leads to a significant reduction in PSA expression, which is a key clinical marker in the management of prostate cancer.

Quantitative Data on this compound-AR Interaction

The following tables summarize key quantitative parameters that define the interaction of this compound and this compound acetate with the androgen receptor.

| Parameter | Value | Compound | Assay Conditions | Source |

| IC50 | 7.1 nM | This compound Acetate | Androgen Receptor (AR) Antagonist Assay | |

| EC50 | 4.0 µM | This compound Acetate | Agonistic activity for the AR at high concentrations | |

| KD | 11.6 nM | This compound Acetate | Binding to cytosolic androgen receptors in a cell-free system | |

| IC50 | 24 nM | This compound Acetate | Inhibition of [3H]R1881 binding to rat prostate cytosol AR |

Table 1: In Vitro Binding and Activity of this compound Acetate on the Androgen Receptor.

| Parameter | Dosage | Effect | Study Population | Source |

| Testosterone Suppression | 5 mg/day | ~52% decrease in testosterone levels | Men | |

| Testosterone Suppression | 10 mg/day | ~51-70% decrease in testosterone levels | Men | |

| Androgen Suppression | 10-20 mg/day | ~60% decrease in androgen levels | Men | |

| PSA Decrease | 28-day course | Significant decrease from baseline | Patients with prostate cancer |

Table 2: In Vivo Effects of this compound Acetate on Androgen and PSA Levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on AR signaling.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

-

Materials:

-

Purified androgen receptor or cell lysate containing AR (e.g., from rat prostate cytosol).

-

Radiolabeled androgen (e.g., [3H]R1881 or [3H]DHT).

-

Test compound (this compound Acetate).

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare a series of dilutions of the test compound (this compound acetate).

-

Incubate the AR preparation with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of the test compound.

-

After incubation to reach equilibrium, separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

-

AR-Dependent Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

-

Materials:

-

A suitable mammalian cell line (e.g., COS-7, T47D, or LNCaP).

-

An expression vector for the human androgen receptor (if the cell line does not endogenously express it).

-

A reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (e.g., MMTV promoter with AREs).

-

A transfection reagent.

-

Test compound (this compound Acetate) and an AR agonist (e.g., DHT).

-

Luminometer or appropriate detection instrument.

-

-

Protocol:

-

Co-transfect the cells with the AR expression vector (if needed) and the reporter plasmid.

-

After transfection, treat the cells with the AR agonist (e.g., DHT) alone or in combination with various concentrations of the test compound (this compound acetate).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

The antagonistic activity of this compound is determined by its ability to inhibit the agonist-induced reporter gene expression.

-

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the androgen receptor in response to different treatments.

-

Materials:

-

Cells expressing AR (e.g., myotubes or prostate cancer cells).

-

Testosterone or another AR agonist.

-

This compound.

-

Primary antibody against the androgen receptor.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Protocol:

-

Culture cells on coverslips.

-

Treat the cells with vehicle (control), an AR agonist (e.g., testosterone), this compound alone, or a combination of the agonist and this compound for various time points.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody against AR.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain.

-

Visualize the subcellular localization of the AR using a fluorescence microscope. Nuclear translocation is observed as an increase in fluorescence in the nucleus compared to the cytoplasm.

-

Visualizing the Impact of this compound

The following diagrams illustrate the androgen receptor signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.

References

- 1. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of this compound acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Progestogenic and Glucocorticoid Activity of Cyproterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17-hydroxyprogesterone that is clinically utilized for its potent antiandrogenic and progestogenic properties.[1][2] It is employed in the management of androgen-dependent conditions such as prostate cancer, hirsutism, acne, and as a component of feminizing hormone therapy.[1][3] Beyond its primary mechanisms of action, CPA also exhibits a notable, albeit weaker, interaction with the glucocorticoid receptor (GR), contributing to a complex pharmacological profile.[4] This technical guide provides a comprehensive investigation into the progestogenic and glucocorticoid activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Progestogenic Activity of this compound Acetate

This compound acetate is a highly potent progestogen, a property that underpins its antigonadotropic effects. By activating the progesterone receptor (PR), CPA mimics the effects of progesterone, leading to a negative feedback on the hypothalamic-pituitary-gonadal axis. This results in suppressed secretion of luteinizing hormone (LH), which in turn diminishes the production of testicular androgens.

Quantitative Analysis of Progestogenic Activity

The progestogenic potency of CPA has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data related to its interaction with the progesterone receptor.

| Parameter | Ligand | Value | Species/System | Reference |

| Binding Affinity (Kd) | ³H-Cyproterone Acetate | 5.2 x 10⁻⁹ M | Human Uterine PgR | |

| ³H-Progesterone | 6.0 x 10⁻⁹ M | Human Uterine PgR | ||

| ³H-R5020 | 1.2 x 10⁻⁹ M | Human Uterine PgR | ||

| Association Rate Constant (k₁) | ³H-Cyproterone Acetate | 4.0 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | |

| ³H-Progesterone | 4.5 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | ||

| ³H-R5020 | 7.8 x 10³ M⁻¹sec⁻¹ | Human Uterine PgR | ||

| Dissociation Rate Constant (k₋₁) | ³H-Cyproterone Acetate | 17.8 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | |

| ³H-Progesterone | 21.3 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | ||

| ³H-R5020 | 3.6 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | ||

| Relative Potency | This compound Acetate | ~1,000x Progesterone | Animal Bioassays | |

| This compound Acetate | ~12x Medroxyprogesterone Acetate | Animal Bioassays | ||

| This compound Acetate | ~3x Chlormadinone Acetate | Animal Bioassays |

Progesterone Receptor Signaling Pathway

The canonical signaling pathway for the progesterone receptor involves ligand-dependent transcription factor activity. The following diagram illustrates this process.

Glucocorticoid Activity of this compound Acetate

This compound acetate also exhibits weak partial glucocorticoid activity, particularly at higher doses. This off-target effect is primarily mediated through its binding to the glucocorticoid receptor (GR). While generally considered a weak effect in humans compared to animal models, it can be clinically relevant, especially with long-term, high-dose therapy, and may contribute to adrenal suppression.

Quantitative Analysis of Glucocorticoid Activity

The interaction of CPA with the glucocorticoid receptor has been characterized as competitive antagonism of dexamethasone without intrinsic transactivating properties in certain cell types. The following table summarizes the quantitative data available for the glucocorticoid activity of CPA.

| Parameter | Ligand | Value | Species/System | Reference |

| Binding Affinity (Kd) | This compound Acetate | 15-70 nM | Glucocorticoid Receptor | |

| RU486 (Mifepristone) | 15-70 nM | Glucocorticoid Receptor | ||

| Inhibition Constant (Ki) | This compound Acetate | 10-30 nM | Rat Hepatocytes (vs. Dexamethasone) | |

| RU486 (Mifepristone) | 10-30 nM | Rat Hepatocytes (vs. Dexamethasone) | ||

| Relative Potency | This compound Acetate | ~1/5th Prednisone | Mice (Spleen Weight Decrease) |

Glucocorticoid Receptor Signaling Pathway

Similar to the progesterone receptor, the glucocorticoid receptor is a ligand-activated transcription factor. The signaling cascade is depicted in the diagram below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the progestogenic and glucocorticoid activities of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd) of this compound acetate for the progesterone and glucocorticoid receptors.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., ³H-R5020 for PR, ³H-dexamethasone for GR) competes with unlabeled this compound acetate for binding to the receptor. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.

Workflow Diagram:

Detailed Methodology:

-

Receptor Source Preparation:

-

For human uterine progesterone receptors, tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged to obtain a cytosolic fraction containing the receptors.

-

For glucocorticoid receptors, cultured cells (e.g., COS-1) can be used. Cells are lysed, and the cytosolic fraction is collected.

-

-

Binding Reaction:

-

A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound acetate.

-

A parallel set of incubations is performed with a large excess of unlabeled ligand to determine non-specific binding.

-

Incubation is typically carried out at 4°C for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The dextran-coated charcoal method is commonly used. The charcoal adsorbs the free radiolabeled ligand, while the receptor-bound ligand remains in the supernatant after centrifugation.

-

Alternatively, vacuum filtration through glass fiber filters can be used to separate the receptor-ligand complexes.

-

-

Quantification and Analysis:

-

The radioactivity in the supernatant (or on the filter) is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using software such as Prism to determine the IC50 value. The Ki and Kd can be calculated using the Cheng-Prusoff equation.

-

In Vitro Transactivation Assays

Objective: To assess the ability of this compound acetate to activate or inhibit gene transcription mediated by the progesterone and glucocorticoid receptors.

Principle: A reporter gene (e.g., luciferase) under the control of a promoter containing specific hormone response elements (PREs or GREs) is transfected into a suitable cell line. The cells are then treated with the test compound, and the expression of the reporter gene is measured as an indicator of receptor activation.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., osteosarcoma cells, rat hepatocytes) is cultured in appropriate media.

-

Cells are co-transfected with an expression vector for the human progesterone or glucocorticoid receptor and a reporter plasmid containing multiple copies of the corresponding response element upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, cells are treated with varying concentrations of this compound acetate.

-

To assess agonist activity, cells are treated with this compound acetate alone.

-

To assess antagonist activity, cells are co-treated with a known receptor agonist (e.g., progesterone for PR, dexamethasone for GR) and varying concentrations of this compound acetate.

-

-

Reporter Gene Assay:

-

Following an incubation period (typically 24-48 hours), cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) in the cell lysate is measured using a luminometer.

-

The activity of the control reporter is also measured for normalization of transfection efficiency.

-

-

Data Analysis:

-

The normalized reporter activity is plotted against the concentration of this compound acetate.

-

For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined.

-

For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is determined.

-

Conclusion

This compound acetate demonstrates a dual activity profile, acting as a highly potent progestogen and a weak glucocorticoid antagonist. Its strong affinity for the progesterone receptor is fundamental to its therapeutic efficacy as an antiandrogen through the suppression of gonadotropin release. The interaction with the glucocorticoid receptor, although weaker, is a crucial aspect of its pharmacological profile that warrants consideration, particularly in the context of long-term and high-dose therapeutic regimens. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the complex endocrine effects of this compound and other steroidal compounds. This in-depth understanding is paramount for the optimization of existing therapies and the development of novel, more selective therapeutic agents.

References

The Preclinical Pharmacodynamics of Cyproterone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone with potent antiandrogenic, progestogenic, and weak glucocorticoid properties.[1] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), thereby inhibiting the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Additionally, its progestogenic activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of gonadotropins and consequently reducing testicular androgen production.[4][5] This dual action of peripheral androgen receptor blockade and central suppression of androgen synthesis makes CPA a compound of significant interest in preclinical and clinical research. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound acetate, focusing on its core mechanisms of action, supported by quantitative data from various preclinical models, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antiandrogenic Activity

The hallmark of this compound acetate's pharmacological profile is its potent antiandrogenic activity. This is primarily achieved through competitive inhibition of the androgen receptor. In preclinical studies, CPA has been shown to be one of the most potent steroidal antiandrogens.

Receptor Binding Affinity

The affinity of this compound acetate for the androgen receptor has been quantified in several preclinical studies. In a cell-free system using rat prostate cytosolic androgen receptors, CPA binds with high affinity.

Table 1: Androgen Receptor Binding Affinity of this compound Acetate

| Ligand | Kd (nM) | IC50 (nM) | Experimental System | Reference |

| This compound Acetate | 11.6 | 24 | Rat prostate cytosol | |

| Dihydrotestosterone (DHT) | - | 3 | Rat prostate cytosol |

In Vivo Antiandrogenic Effects

The in vivo antiandrogenic activity of CPA is classically evaluated using the Hershberger assay in castrated male rats. This assay measures the ability of a compound to inhibit the trophic effects of exogenous testosterone on androgen-dependent tissues.

Table 2: In Vivo Antiandrogenic Effects of this compound Acetate in the Hershberger Assay

| Animal Model | CPA Dose | Co-administered Androgen | Effect | Reference |

| Castrated male rats | Not specified | Testosterone propionate | Reduction in weights of ventral prostate, seminal vesicles, levator ani plus bulbocavernosus muscles, Cowper's glands, and glans penis. | |

| Gonadally intact male rats | 25 mg/kg/day | Endogenous testosterone | Complete regression of prostate gland growth. |

Experimental Protocol: The Hershberger Bioassay

The Hershberger bioassay is a standardized method to assess the androgenic and antiandrogenic properties of a substance.

Objective: To determine the antiandrogenic activity of a test compound by measuring its ability to inhibit the growth of androgen-dependent tissues in the presence of a potent androgen.

Experimental Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated around postnatal day 42.

Methodology:

-

Animal Preparation: Male rats are castrated and allowed a recovery period of at least seven days to ensure the regression of androgen-dependent tissues due to the absence of endogenous androgens.

-

Dosing: The animals are treated for 10 consecutive days.

-

A reference androgen, typically testosterone propionate (TP), is administered subcutaneously at a constant daily dose.

-

The test compound (this compound Acetate) is co-administered, usually via oral gavage or subcutaneous injection, at various dose levels.

-

Control groups include a vehicle control (castrated rats receiving only the vehicle), a positive androgen control (castrated rats receiving TP only), and a positive antiandrogen control (castrated rats receiving TP and a known antiandrogen like flutamide).

-

-

Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and their fluids)

-

Levator ani and bulbocavernosus muscles

-

Glans penis

-

Cowper's glands (bulbourethral glands)

-

-

Data Analysis: The weights of the androgen-dependent tissues from the groups treated with CPA and TP are compared to the group treated with TP alone. A statistically significant decrease in the weight of two or more of these tissues indicates antiandrogenic activity.

Signaling Pathway: Androgen Receptor Inhibition

This compound acetate competitively binds to the androgen receptor in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of androgen-responsive genes.

References

- 1. Effects of this compound acetate on experimentally induced canine prostatic hyperplasia. A morphological and histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound acetate on glucocorticoid secretion in patients treated for hirsutism [pubmed.ncbi.nlm.nih.gov]

- 4. Double-Blind, Placebo-Controlled Trial of this compound Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound acetate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Cyproterone's Impact on Steroidogenesis and Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproterone acetate (CPA), a synthetic steroidal derivative of 17-hydroxyprogesterone, is a potent antiandrogen and progestin with a multifaceted mechanism of action that extends to the direct modulation of steroid hormone synthesis. This technical guide provides an in-depth analysis of the effects of this compound on steroidogenesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound acetate is primarily recognized for its dual action as a competitive antagonist of the androgen receptor and as a potent progestin.[1] Its progestational activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces gonadal testosterone production.[2][3][4] Beyond these well-established mechanisms, CPA directly inhibits several key enzymes within the steroidogenesis pathway, primarily in the adrenal glands. This direct enzymatic inhibition contributes significantly to its overall antiandrogenic and glucocorticoid-modulating effects.[5]

Mechanism of Action on Steroidogenesis

CPA's primary impact on steroidogenesis involves the inhibition of two critical enzymes: 21-hydroxylase (CYP21A2) and 3β-hydroxysteroid dehydrogenase (HSD3B2).

-

Inhibition of 21-hydroxylase (CYP21A2): By blocking this enzyme, CPA hinders the conversion of 17-hydroxyprogesterone to 11-deoxycortisol and progesterone to deoxycorticosterone. This leads to a decrease in the production of cortisol and aldosterone. The accumulation of precursors, such as 17-hydroxyprogesterone, is a hallmark of this inhibition.

-

Inhibition of 3β-hydroxysteroid dehydrogenase (HSD3B2): CPA also inhibits HSD3B2, which is responsible for converting pregnenolone to progesterone, 17-hydroxypregnenolone to 17-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. Studies suggest that the primary site of CPA's action on steroidogenesis is at the level of 3β-HSD, with the inhibition of 21-hydroxylase being a secondary effect. The mode of inhibition of the 3β-HSD enzyme complex has been described as uncompetitive.

The combined effect of inhibiting these two enzymes is a significant disruption of the normal steroid synthesis cascade, leading to reduced levels of glucocorticoids, mineralocorticoids, and androgens.

Quantitative Data on the Inhibition of Steroidogenesis

The following tables summarize the quantitative data on the effects of this compound acetate on steroidogenesis from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Steroidogenesis by this compound Acetate

| Parameter | Enzyme/Process | Cell Type/System | Concentration/IC50 | Observed Effect | Reference(s) |

| IC50 | ACTH-stimulated cortisol production | Dispersed guinea-pig adrenal cells | 4.6 x 10⁻⁶ M (4.6 µM) | 50% inhibition of cortisol production. | |

| Inhibition | 21-hydroxylase | Isolated guinea-pig adrenal cells | 2 µg/mL | Sharp drop in cortisol, aldosterone, and 11-deoxycortisol; increase in 17-hydroxyprogesterone, Δ4-androstenedione, and DHEA. | |

| Inhibition | 3β-hydroxysteroid dehydrogenase | Isolated guinea-pig adrenal cells | > 2 µg/mL | Sudden increase in DHEA and a relative decrease in 17-hydroxyprogesterone and Δ4-androstenedione. | |

| Inhibition | 3β-hydroxysteroid dehydrogenase | Rat adrenal homogenates | Not specified | Inhibition of the 3β-hydroxysteroid dehydrogenase-5-ene,4-ene-isomerase complex with pregnenolone and DHEA as substrates. |

Table 2: In Vivo Effects of this compound Acetate on Hormone Levels

| Species | Dosage | Duration | Measured Hormone(s) | Result | Reference(s) |

| Male Wistar Rats | 2 or 6 mg/day | 3 weeks | Plasma corticosterone | Significantly less than untreated animals (p < 0.001). | |

| Male Wistar Rats | 1.7 or 5.1 mg/day (this compound) | 3 weeks | Plasma corticosterone | Only the higher dose reduced plasma corticosterone (p < 0.001). | |

| Children with precocious puberty | 68 to 175 mg/m²/day | 2 to 79 months | Mean basal plasma cortisol | Fell from 11.2 ± 4.6 µg/dl to 7.2 ± 4.1 µg/dl (p < 0.02). | |

| Children with precocious puberty | 68 to 175 mg/m²/day | 2 to 79 months | Insulin-induced hypoglycemia cortisol peak | Fell from 21.6 ± 5.5 µg/dl to 16.7 ± 6.8 µg/dl (p < 0.05). | |

| Healthy Men | 20 mg/day | 3 weeks | Plasma LH, FSH, Testosterone, DHT, 17-OH Progesterone, Androstenedione | Significant suppression of all hormones. |

Experimental Protocols

In Vitro Steroidogenesis Assay using Dispersed Adrenal Cells

This protocol is based on methodologies used to study the effects of CPA on guinea-pig adrenal cells.

-

Adrenal Gland Preparation: Guinea pig adrenal glands are removed, decapsulated, and minced.

-

Cell Dispersion: The minced tissue is incubated with collagenase and DNase in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose) to disperse the cells.

-

Cell Culture: The dispersed cells are filtered, washed, and resuspended in fresh buffer.

-

Incubation with CPA: The adrenal cells are incubated with varying concentrations of this compound acetate. A stimulant, such as ACTH (1-24), is added to stimulate steroidogenesis.

-

Hormone Measurement: After the incubation period, the supernatant is collected, and the concentrations of various steroids (e.g., cortisol, aldosterone, 11-deoxycortisol, 17-hydroxyprogesterone, androstenedione, DHEA) are measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

H295R Cell Line Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of chemicals on steroidogenesis, as it expresses all the key enzymes required for steroid hormone production.

-

Cell Culture: H295R cells are cultured in a suitable medium (e.g., a 1:1 mixture of DMEM and Ham's F-12 Nutrient Mixture) supplemented with serum and other necessary components. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Cells are seeded in multi-well plates (e.g., 24-well plates) and allowed to acclimate for 24 hours.

-

Exposure to CPA: The culture medium is replaced with fresh medium containing various concentrations of this compound acetate. A solvent control (e.g., DMSO) and positive controls (known inducers and inhibitors of steroidogenesis) are included.

-

Incubation: The cells are exposed to the test substance for a defined period, typically 48 hours.

-

Sample Collection: After incubation, the culture medium is collected for hormone analysis. Cell viability is assessed using a suitable assay (e.g., MTT assay).

-

Hormone Analysis: The concentrations of steroid hormones (e.g., testosterone, estradiol, progesterone) in the collected medium are quantified using methods such as ELISA, RIA, or LC-MS/MS.

Visualization of Pathways and Workflows

Steroidogenesis Pathway

Caption: Simplified overview of the human steroidogenesis pathway.

Mechanism of this compound Acetate's Effect on Steroidogenesis

Caption: Dual action of this compound Acetate on steroidogenesis.

Experimental Workflow for In Vitro Steroidogenesis Assay

Caption: Workflow for assessing steroidogenesis inhibition in H295R cells.

Conclusion

This compound acetate exerts a significant and complex influence on the steroidogenic pathway. Its primary mechanisms of action include the well-documented antigonadotropic effects mediated by its progestogenic activity, and, importantly, the direct inhibition of key steroidogenic enzymes, most notably 21-hydroxylase and 3β-hydroxysteroid dehydrogenase. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate interactions of this compound with hormone synthesis. For researchers and drug development professionals, a thorough comprehension of these mechanisms is crucial for the rational design of new therapeutic agents and for optimizing the clinical application of existing drugs that target the endocrine system. The use of standardized in vitro models, such as the H295R cell line, coupled with precise analytical techniques like LC-MS/MS, will continue to be invaluable in elucidating the nuanced effects of compounds like this compound acetate on steroidogenesis.

References

- 1. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effect of this compound acetate (CPA) on gonadal and adrenal function in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the site of action of the anti-adrenal steroidogenic effect of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Cyproterone Binding to the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between Cyproterone, a potent antiandrogen, and the Androgen Receptor (AR), a critical target in prostate cancer therapy and other androgen-dependent conditions. This document details the quantitative binding characteristics, structural basis of antagonism, and the experimental methodologies used to elucidate these interactions.

Introduction: The Androgen Receptor and this compound

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1] Upon binding to endogenous androgens like testosterone and dihydrotestosterone (DHT), the AR regulates gene expression that is fundamental for the development and maintenance of male sexual characteristics.[1] Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer.[2][3]

This compound Acetate (CPA) is a synthetic steroidal antiandrogen and progestogen used in the treatment of prostate cancer, hirsutism, and acne.[4] Its therapeutic effect is primarily derived from its ability to antagonize the action of androgens by directly competing for the ligand-binding site on the AR. Understanding the precise mechanism and structural details of this interaction is paramount for the rational design of new and more effective AR inhibitors.

Mechanism of Action and Signaling Pathway Inhibition

This compound Acetate functions through a multi-faceted mechanism. Its primary mode of action is as a competitive antagonist at the androgen receptor. By binding to the AR's ligand-binding domain (LBD), CPA prevents the binding of endogenous androgens like DHT, thereby inhibiting the downstream signaling cascade. Additionally, due to its progestogenic activity, CPA exerts a negative feedback effect on the hypothalamus and pituitary gland, which suppresses the release of luteinizing hormone (LH) and subsequently reduces testosterone production.

The classical androgen receptor signaling pathway is initiated by the binding of an agonist (e.g., DHT) to the AR in the cytoplasm, which is in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival. CPA binding competitively blocks the initial step of this pathway.

Quantitative Binding Analysis

The affinity of this compound Acetate for the androgen receptor has been quantified through various in vitro binding assays. The data highlights its high-affinity interaction with the receptor, underpinning its potency as an antagonist.

| Parameter | Value | Species/System | Reference |

| Kd | 11.6 nM | Rat (Cytosolic AR) | |

| IC50 | 7.1 nM | Co-transfected CV-1 cells (hAR) | |

| IC50 | 24 nM | Rat (Prostate Cytosol AR) | |

| IC50 | 4.4 nM | Hamster (Prostate AR) | |

| EC50 | 4.0 µM | Co-transfected CV-1 cells (hAR) | |

| Kd (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding. | |||

| IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of the target's activity. | |||

| EC50 (Half Maximal Effective Concentration): The concentration at which CPA exhibits partial agonist activity at high concentrations. |

Structural Insights from X-ray Crystallography

The structural basis for CPA's interaction with the AR has been elucidated by X-ray crystallography. A study of the human AR ligand-binding domain (LBD) of the T877A mutant in complex with CPA revealed critical conformational changes induced by the antagonist.

The crystal structure, solved at 1.8 Å resolution, demonstrates that the bulky 17α-acetate group of CPA is incompatible with the binding pocket conformation typically observed for steroidal agonists. To accommodate this bulk, the side chain of residue Leu-701 is displaced. This movement results in a partial unfolding of the C-terminal end of helix 11 and a significant rearrangement of the loop between helices 11 and 12. This structural alteration effectively expands the AR binding cavity, creating an additional pocket that accommodates the CPA molecule. This antagonist-induced conformation disrupts the formation of a functional activation surface, thereby preventing the recruitment of coactivators necessary for transcriptional activity.

Experimental Methodologies

A combination of biochemical and structural biology techniques is essential for characterizing the interaction between ligands and nuclear receptors. The following sections detail the protocols for key experiments in the study of the CPA-AR complex.

Ligand Competition Binding Assay (Scintillation Proximity Assay)

This assay quantifies the binding affinity of an unlabeled ligand (CPA) by measuring its ability to compete with a radiolabeled ligand for binding to the AR.

-

Protein Immobilization: The purified, His-tagged AR Ligand-Binding Domain (LBD) is added to each well of a 384-well Ni-chelate coated Scintillation Proximity Assay (SPA) plate. The plate is incubated for 30-60 minutes to allow the His-tagged protein to bind to the nickel-coated surface.

-

Washing: Unbound protein is removed by washing the wells with an appropriate assay buffer.

-

Competition: Serial dilutions of the competitor ligand (this compound Acetate) are added to the wells.

-

Radioligand Addition: A constant, low concentration (typically at or below the Kd) of a radiolabeled AR agonist, such as [3H]-Dihydrotestosterone ([3H]-DHT), is added to all wells.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read in a scintillation counter. When the radioligand binds to the receptor on the plate surface, the radioisotope is brought into close proximity with the scintillant embedded in the plate, generating a light signal. Unbound radioligand in solution is too far away to generate a signal.

-

Data Analysis: The signal intensity is plotted against the concentration of the competing ligand. The IC50 value is determined from the resulting dose-response curve.

X-ray Crystallography of the AR-CPA Complex

This method provides high-resolution structural information of the protein-ligand complex.

-

Cloning and Expression: The cDNA encoding the human AR-LBD (amino acids ~663-919) is cloned into an expression vector (e.g., a modified pET32a vector) with a purification tag, such as a polyhistidine tag. The construct is then expressed in a suitable host, typically E. coli.

-

Protein Purification: The expressed AR-LBD is purified from the cell lysate. A common method involves affinity chromatography (e.g., using a HisTrap column for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity. The ligand (CPA) is typically included in the buffers throughout purification to stabilize the protein.

-

Complex Formation & Crystallization: The purified AR-LBD is incubated with an excess of CPA to ensure saturation. The protein-ligand complex is then concentrated. Crystallization is achieved using vapor diffusion methods (e.g., hanging-drop or sitting-drop), where the protein-ligand solution is mixed with a reservoir solution containing a precipitant (e.g., PEG 4000). This mixture is allowed to equilibrate, and over time, crystals may form.

-

X-ray Diffraction: A single, high-quality crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam, often at a synchrotron source. The X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A molecular model of the AR-CPA complex is then built into this map and refined to yield a final, high-resolution atomic structure.

Cryo-Electron Microscopy (Cryo-EM)

While the definitive structure of the AR-CPA complex was solved by X-ray crystallography, cryo-EM is an increasingly powerful technique for structural analysis, especially for large or conformationally flexible complexes that are difficult to crystallize.

-

Sample Preparation: A purified and concentrated sample of the AR-CPA complex is prepared as described for crystallography.

-

Grid Preparation and Vitrification: A small volume (~3-4 µL) of the sample is applied to an EM grid. The excess liquid is blotted away to create a thin film, which is then rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, preserving the native structure of the complex.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs), each containing thousands of individual protein "particles" in different orientations, are collected.

-

Image Processing: The individual particle images are computationally extracted from the micrographs. They are then aligned and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D electron density map of the AR-CPA complex. At high resolutions, this map can be used to build an atomic model, similar to X-ray crystallography.

Conclusion

The structural and quantitative analysis of the this compound-Androgen Receptor interaction provides a clear framework for understanding its potent antiandrogenic activity. Quantitative binding assays confirm a high-affinity interaction, while X-ray crystallography reveals a distinct mechanism of antagonism driven by ligand-induced conformational changes within the AR's ligand-binding domain. Specifically, the accommodation of CPA's bulky structure forces a rearrangement of key structural elements, such as helix 11, which disrupts the receptor's ability to adopt an active, agonist-ready conformation. These detailed insights are invaluable for the ongoing development of novel therapeutics targeting the androgen receptor signaling axis.

References

In-Silico Modeling of Cyproterone and Androgen Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico modeling of the interaction between the antiandrogen drug Cyproterone Acetate (CPA) and the Androgen Receptor (AR). This compound acetate is a competitive antagonist of the AR and is clinically used in the management of prostate cancer[1]. Understanding the molecular intricacies of this interaction is paramount for the rational design of more potent and specific AR modulators. This document outlines the key molecular determinants of CPA binding, presents detailed experimental and computational protocols, and summarizes quantitative binding data. Visualizations of the androgen receptor signaling pathway and a typical in-silico experimental workflow are provided to facilitate a comprehensive understanding.

Introduction to this compound and the Androgen Receptor

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues. In prostate cancer, aberrant AR signaling is a key driver of tumor growth and progression[2]. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes[3].

This compound acetate is a synthetic steroidal antiandrogen that competitively inhibits the binding of androgens to the AR[1]. This blockade of AR signaling forms the basis of its therapeutic effect in androgen-dependent conditions. In addition to its antagonistic effects, CPA also possesses progestational activity, which contributes to the suppression of gonadotropin release and a reduction in circulating testosterone levels[4].

Molecular Interaction of this compound with the Androgen Receptor

The precise molecular interactions between this compound and the androgen receptor have been elucidated through various experimental and computational studies.

Binding Affinity and Quantitative Data

The binding affinity of this compound acetate for the androgen receptor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express this affinity. A lower value for these metrics indicates a higher binding affinity.

| Parameter | Value | Species/System | Reference |

| IC50 | 7.1 nM | Human Androgen Receptor (hAR) in co-transfected CV-1 cells | |

| IC50 | 24 nM | Rat prostate cytosol AR | |

| IC50 | 4.4 nM | Hamster prostate cytoplasmic AR | |

| Kd | 11.6 nM | Rat prostatic cytosolic androgen receptors | |

| EC50 (partial agonist activity) | 4.0 µM | Human Androgen Receptor (hAR) |

Key Amino Acid Residues in the Binding Pocket